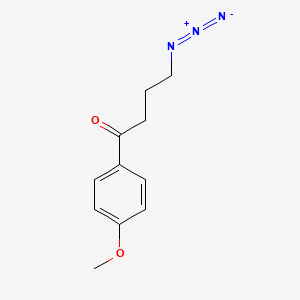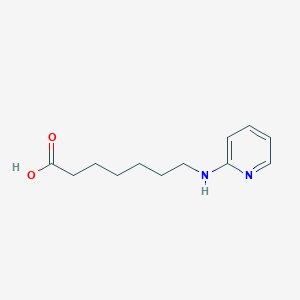
7-(Pyridin-2-ylamino)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Pyridin-2-ylamino)heptanoic acid: is an organic compound with the molecular formula C12H18N2O2 It consists of a heptanoic acid backbone with a pyridylamino group attached to the seventh carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyridin-2-ylamino)heptanoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with heptanoic acid under controlled conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures (around 100°C) for an extended period (24 hours) to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Pyridin-2-ylamino)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-oxo-7-(2-pyridylamino)heptanoic acid.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyridylamino moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-(Pyridin-2-ylamino)heptanoic acid is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a valuable tool for probing biochemical processes .
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a building block for advanced materials .
Wirkmechanismus
The mechanism of action of 7-(Pyridin-2-ylamino)heptanoic acid involves its interaction with specific molecular targets. The pyridylamino group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Heptanoic acid: A simple carboxylic acid with a seven-carbon chain.
2-Aminopyridine: A pyridine derivative with an amino group at the second position.
7-Oxo-7-(2-pyridylamino)heptanoic acid: An oxidized derivative of 7-(Pyridin-2-ylamino)heptanoic acid.
Uniqueness: this compound is unique due to the presence of both a heptanoic acid backbone and a pyridylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
7-(pyridin-2-ylamino)heptanoic acid |
InChI |
InChI=1S/C12H18N2O2/c15-12(16)8-3-1-2-5-9-13-11-7-4-6-10-14-11/h4,6-7,10H,1-3,5,8-9H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ICWPIIMCMAPPCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8675533.png)
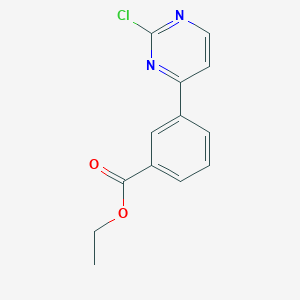
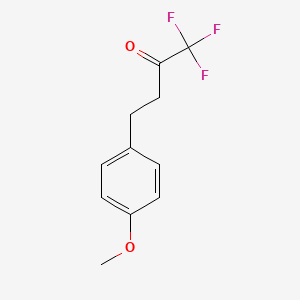
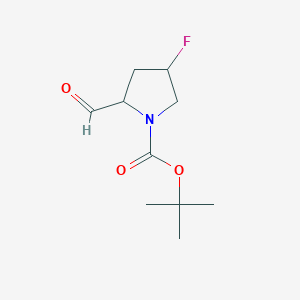

![6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B8675575.png)
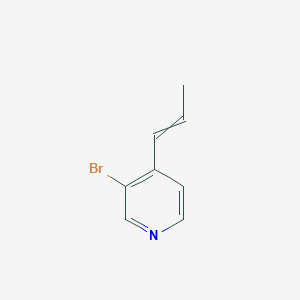
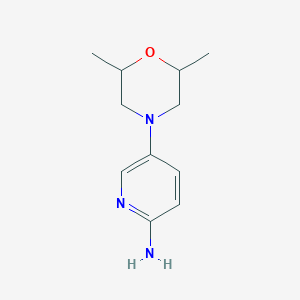
![2-[(tert-Butyloxycarbonyl)amino]-4-(methylthio)butyric acid methyl ester](/img/structure/B8675587.png)

